2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
Thiazole, a component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Anticancer Activity
Research on thiazole carboxamide derivatives, including compounds structurally related to 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide, has shown promising anticancer activity. These compounds have been synthesized and evaluated against various cancer cell lines, demonstrating significant potential in inhibiting cancer cell growth. For example, a study highlighted the synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives, showing high activity against A-549, Bel7402, and HCT-8 cell lines. The presence of the trifluoromethyl group and the thiazole ring in these compounds is crucial for their anticancer efficacy (Cai et al., 2016).
Synthesis Techniques
The synthesis of thiazole derivatives, including those with potential therapeutic applications, involves innovative techniques for creating functionalized compounds. One approach involves chemoselective thionation-cyclization of functionalized enamides to produce thiazole derivatives with various substituents. This method allows for the introduction of diverse functional groups, enhancing the potential pharmacological properties of the synthesized compounds (Kumar et al., 2013).
Antiviral Activity
Thiazole carboxamide derivatives have also been explored for their antiviral properties. Synthesis and evaluation of certain thiazole C-nucleosides have revealed their potential in vitro activity against herpes virus, parainfluenza virus, and rhinovirus. The modification of thiazole carboxamides to include ribofuranosyl groups has demonstrated significant antiviral activity, suggesting a promising direction for developing new antiviral agents (Srivastava et al., 1977).
Anti-anoxic Activity
Certain thiazolecarboxamides, including those with trifluoromethylphenyl groups, have been synthesized and tested for their anti-anoxic (AA) activity. These compounds, by possessing a nitrogenous basic moiety at specific positions on the thiazole ring, have shown potent AA activity, indicating their potential in treating conditions associated with oxygen deprivation (Ohkubo et al., 1995).
Dual Src/Abl Kinase Inhibition
Research into dual Src/Abl kinase inhibitors has led to the discovery of thiazole-5-carboxamide derivatives with potent antitumor activity in preclinical assays. These compounds exhibit excellent antiproliferative activity against various hematological and solid tumor cell lines, demonstrating their therapeutic potential in oncology (Lombardo et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit cancer cell proliferation, migration, and invasion through a variety of mechanisms .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide are not fully understood due to the limited available research. Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are currently unknown. Thiazole derivatives have been reported to exhibit a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2S/c13-12(14,15)6-3-1-2-4-7(6)17-10(21)19-11-18-8(5-22-11)9(16)20/h1-5H,(H2,16,20)(H2,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBADNMJDABTKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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